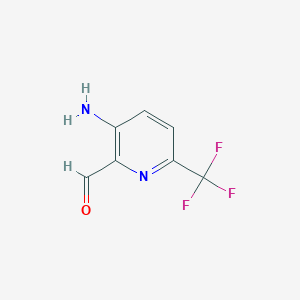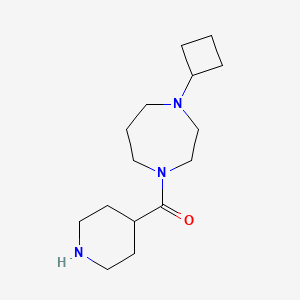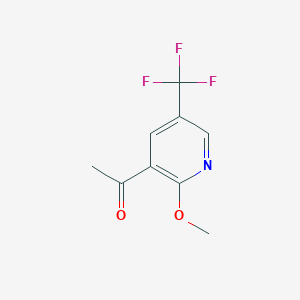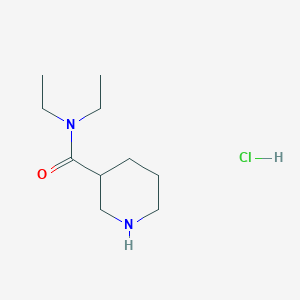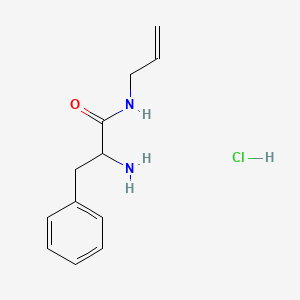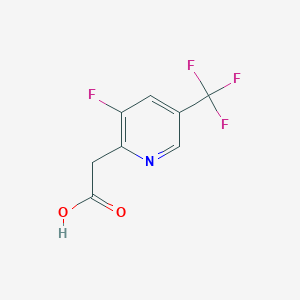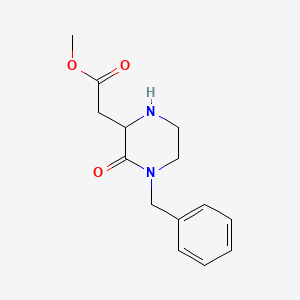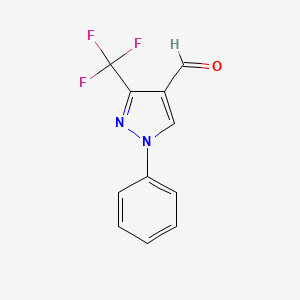
1-苯基-3-(三氟甲基)-1H-吡唑-4-甲醛
描述
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group in its structure enhances its metabolic stability and modulates its physicochemical properties, making it a valuable building block in medicinal chemistry, agrochemistry, and material science .
科学研究应用
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
Related compounds have been shown to exhibit antifungal activities . They are believed to interact with the mitochondria of eukaryotic cells , which are often described as “cellular power plants” due to their role in generating most of the cell’s supply of adenosine triphosphate (ATP), a source of chemical energy .
Mode of Action
It is suggested that related compounds can bind to the ubiquinone-binding site (q-site) of the mitochondrial complex ii . This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .
Biochemical Pathways
The interruption of electron transport in the mitochondrial respiratory chain is a significant disruption of a critical biochemical pathway. This disruption prevents the normal production of ATP, which is essential for many cellular processes. The downstream effects of this disruption would likely include a decrease in cellular energy levels and potentially cell death, particularly in organisms that are highly sensitive to disruptions in ATP production .
Result of Action
The primary result of the action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and related compounds is the inhibition of ATP production in sensitive organisms. This inhibition can lead to a decrease in cellular energy levels and potentially cell death . This makes these compounds potentially useful as antifungal agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes under Sonogashira-type cross-coupling conditions. This reaction is often facilitated by microwave-assisted treatment in the presence of tert-butylamine . The process can be summarized as follows:
Starting Materials: 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes.
Catalyst: Silver triflate.
Reaction Conditions: Microwave-assisted treatment with tert-butylamine.
Industrial Production Methods
While specific industrial production methods for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one .
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide .
Uniqueness
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of a trifluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in the synthesis of various biologically active compounds and materials.
属性
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUGDTFAUNHHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697105 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-86-7 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the synthesis of pyrazolo[3,4-b]pyridines?
A: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridines when reacted with β-enaminoketones in the presence of Iron(III)chloride []. This method offers several advantages:
Q2: Can 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde be used to synthesize other heterocycles besides pyrazolopyridines?
A: Yes, research indicates that 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be used to synthesize other heterocyclic compounds. For instance, while not directly covered in the provided abstracts, the presence of the aldehyde functionality allows for its conversion to an oxime. These oximes can then undergo silver triflate-catalyzed cyclization to produce 1H-pyrazolo[4,3-c]pyridine 5-oxides []. This highlights the versatility of this compound as a building block for synthesizing various nitrogen-containing heterocycles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


